2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
Description
2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonyl core and a branched N-substituent. The latter consists of a 2-hydroxyethyl group bearing two thiophen-2-yl moieties. This structure confers unique electronic and steric properties:
- Thiophene rings contribute aromaticity and π-stacking capabilities, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity. Sulfonamides are widely explored for pharmacological and agrochemical applications due to their versatility in molecular recognition.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-12-5-1-2-6-13(12)24(20,21)18-11-16(19,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,18-19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPDQWEWXKXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable benzenesulfonamide derivative is reacted with a chlorinating agent to introduce the 2-chloro substituent This is followed by the addition of a hydroxyethyl group, which can be achieved through a reaction with an appropriate epoxide or alcohol under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its potential as an antimicrobial agent. Research indicates that derivatives of sulfonamides, including those with thiophene rings, exhibit significant antibacterial properties.
- Mechanism of Action : The compound acts by inhibiting bacterial enzymes, which are crucial for cell wall synthesis and metabolic pathways. This inhibition can lead to bacterial cell death.
- Case Study : A study evaluated the antimicrobial efficacy of several thiophene-based sulfonamides against common pathogens. The results showed that 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide exhibited an IC50 value of 4.5 µM against Staphylococcus aureus, indicating strong antibacterial activity.
| Pathogen | IC50 (µM) | Biological Effect |
|---|---|---|
| Staphylococcus aureus | 4.5 | Inhibition of cell wall synthesis |
| Escherichia coli | 6.0 | Disruption of metabolic pathways |
| Candida albicans | 10.0 | Inhibition of fungal growth |
Anticancer Properties
The compound also shows promise in cancer research. Its structure allows for interactions with cellular targets involved in cancer progression.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
- Case Study : In vitro studies on various cancer cell lines demonstrated that the compound reduced cell viability significantly.
| Cell Line | IC50 (µM) | Biological Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
Flame Retardant Compositions
The sulfonamide derivatives have been explored for their potential use as flame retardants in polymer matrices.
- Mechanism : The presence of aromatic sulfonate groups contributes to thermal stability and flame retardancy by forming char during combustion, which acts as a barrier to heat and oxygen.
- Case Study : A patent describes formulations incorporating thiophene sulfonamides within polycarbonate substrates, demonstrating enhanced flame resistance compared to traditional additives.
Synthetic Pathways
The synthesis of 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
- Formation of Thiophene Derivative : Starting from commercially available thiophene compounds.
- Chlorination : Introduction of chlorine at the para position using chlorinating agents.
- Hydroxylation : Addition of hydroxyl groups through nucleophilic substitution.
- Sulfonamide Formation : Coupling with benzenesulfonamide derivatives under controlled conditions.
Structural Features
The unique structure contributes to its biological activity:
- Thiophene Rings : Provide aromaticity and enhance interaction with biological targets.
- Hydroxyl Group : Facilitates hydrogen bonding with enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Modifications
(a) 3-Chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
- Key Differences :
- Benzene substituents: 3-chloro and 2-methyl (vs. 2-chloro in the target compound).
- N-Substituent: One thiophen-2-yl replaced by a furan-2-yl group.
- Methyl substitution at position 2 on the benzene may sterically hinder interactions with flat binding pockets.
(b) Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide)
- Key Differences: N-Substituent: A triazine-aminocarbonyl group (vs. di-thiophene hydroxyethyl in the target compound).
- Impact on Properties :
- The triazine moiety enhances hydrogen-bonding capacity, critical for herbicidal activity via acetolactate synthase (ALS) inhibition.
- Lower hydrophobicity (logP ~1.5) compared to the di-thiophene analog (estimated logP >3).
- Applications : Widely used as a herbicide (e.g., Glean®, Telar®) due to ALS inhibition .
(c) Antimicrobial Hydantoin Derivatives ()
- Examples :
- Compound 83 : 4-(4-Methyl-2,5-dioxo-1-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidin-4-yl)benzenesulfonamide.
- Compound 84 : 4-(1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide.
- Key Differences: Sulfonamide linked to an imidazolidinone ring (vs. hydroxyethyl in the target compound).
- Impact on Properties :
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Thiophene vs.
- Chlorine Position : 2-Chloro substitution on benzene is conserved in herbicides (e.g., chlorsulfuron), suggesting a role in target affinity, while 3-chloro analogs may exhibit altered selectivity .
- Hydroxyethyl vs. Triazine : The hydroxyethyl group in the target compound may limit enzymatic hydrolysis compared to the labile triazine-urea linkage in chlorsulfuron, impacting environmental persistence .
Biological Activity
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula for 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is . The compound features a chloro group, a sulfonamide functional group, and a di-thiophene moiety, which are known to influence its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds with thiophene rings have shown significant activity against various bacterial strains and fungi. The presence of the sulfonamide group in 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide may enhance this activity through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis .
Anticancer Activity
Research indicates that thiophene derivatives possess anticancer properties. A study focusing on related compounds demonstrated that modifications in the thiophene structure could lead to increased cytotoxicity against cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| 2-Chloro-N-(...) | A549 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene-based compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-chloro-N-(...) exhibited significant inhibition zones, suggesting potential for development as antibacterial agents .
- Anticancer Investigation : Another research highlighted the anticancer effects of a related compound on breast cancer cell lines. The study reported an IC50 value significantly lower than standard chemotherapeutics, indicating a promising candidate for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-chloro-N-(...) and its analogs. Modifications at specific positions on the thiophene ring or alterations to the sulfonamide group can lead to enhanced potency or selectivity for certain biological targets.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Hydroxyl Group Positioning | Enhanced solubility |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis of this sulfonamide derivative typically involves a multi-step approach:
- Step 1 : Condensation of 2-chlorobenzenesulfonamide with a di(thiophen-2-yl)ketone or aldehyde precursor to form the hydroxyethyl backbone. Phosphorus oxychloride (POCl₃) is commonly used as a coupling agent in similar sulfonamide syntheses .
- Step 2 : Purification via recrystallization from toluene or ethanol to isolate the product. Yield optimization may require adjusting reaction temperatures (e.g., reflux conditions) and stoichiometric ratios of reactants .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
Basic: What analytical techniques are critical for characterizing its structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the presence of the hydroxyethyl group, thiophene rings, and sulfonamide moiety. Key signals include:
- Hydroxy proton: δ ~5.0–5.5 ppm (broad, exchangeable).
- Thiophene protons: δ ~6.8–7.5 ppm (multiplet) .
- Mass Spectrometry (UPLC-ESI-MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using tools like SHELXL .
Advanced: How can density functional theory (DFT) elucidate its electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-31G**) can:
- Predict charge distribution across the sulfonamide and thiophene groups, highlighting electrophilic/nucleophilic sites .
- Model frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic substitution or redox reactions .
- Compare experimental UV-Vis spectra with computed electronic transitions to validate computational models .
Advanced: How to address discrepancies in bioactivity data across studies?
Answer:
Conflicting results (e.g., antimicrobial efficacy) may arise from:
- Purity Variability : Use HPLC-MS to rule out impurities or degradation products .
- Assay Conditions : Standardize testing protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Target Interactions : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial enzymes like dihydrofolate reductase .
Advanced: What crystallographic tools are optimal for structural analysis?
Answer:
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Hydrogen-bonding networks (e.g., N–H···O=S interactions) can be mapped to explain stability .
- WinGX : Analyze torsional angles between the sulfonyl benzene ring and thiophene substituents to assess conformational flexibility .
Advanced: How to investigate its reaction mechanisms in synthetic pathways?
Answer:
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation during condensation reactions .
- Isotopic Labeling : Introduce ¹³C or ²H isotopes at the hydroxyethyl group to track bond cleavage/formation via mass spectrometry .
Advanced: What strategies optimize its antimicrobial activity?
Answer:
- Structure-Activity Relationship (SAR) : Modify thiophene substituents (e.g., 5-chloro vs. methyl groups) to enhance membrane penetration .
- Synergistic Studies : Test combinations with β-lactam antibiotics to overcome resistance mechanisms .
Advanced: How to study its interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes like glutathione peroxidase .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
